molecular formula C8H11N3O3 B569132 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1190380-50-7

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No. B569132
Key on ui cas rn: 1190380-50-7
M. Wt: 197.194
InChI Key: WNGOPKGWJNIWCU-UHFFFAOYSA-N
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Patent
US08486950B2

Procedure details

4-nitro-1H-pyrazole (0.15 g, 1.3 mmol), tetrahydro-2H-pyran-4-ol (0.14 g, 1.3 mmol), DIPAD (0.35 g, 1.7 mmol), PPh3 (0.42 g, 1.6 mmol) were dissolved in THF (5 mL) and the resulting mixture was stirred at 25° C. for 3 hours. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (EtOAc/petroleum ether=6/1) to give 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.45 g). 1H NMR (500 MHz, CDCl3): δ 8.19 (s, 1H), 8.10 (s, 1H), 4.38 (m, 1H), 4.16-4.12 (m, 2H), 3.57-3.53 (m, 2H), 2.17-2.05 (m, 4H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[O:9]1[CH2:14][CH2:13][CH:12](O)[CH2:11][CH2:10]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)[CH:8]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
0.14 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
0.42 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (EtOAc/petroleum ether=6/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 175.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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